molecular formula C21H23N5O2 B11141263 [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B11141263
M. Wt: 377.4 g/mol
InChI Key: GCCSFUUGQFHXCS-UHFFFAOYSA-N
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Description

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, followed by further functionalization to introduce the pyridylpiperazine moiety . The reaction conditions often require the use of catalysts such as vitamin B1 and are characterized by high yields and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for various biological targets, including enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using computational and experimental methods .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H23N5O2/c1-24-19(15-18(23-24)16-6-8-17(28-2)9-7-16)21(27)26-13-11-25(12-14-26)20-5-3-4-10-22-20/h3-10,15H,11-14H2,1-2H3

InChI Key

GCCSFUUGQFHXCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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